-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent, introducing a phosphate group (PO3) or a phosphonate group (PO2(OR)) onto alcohols (ROH). This reaction is crucial for the synthesis of various biomolecules, including:
H-phosphonates are a class of organic compounds containing a phosphonate group directly bonded to a hydrogen atom (HPO2(OH)2). They serve as precursors for various important molecules, including:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an organophosphorus compound characterized by its unique structure, which includes a benzodioxaphosphorin core. Its molecular formula is C₇H₄ClO₃P, and it has a molecular weight of approximately 202.53 g/mol. This compound is notable for its potential applications in organic synthesis, especially in phosphorylation reactions, due to the presence of the phosphorus atom in its structure .
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent. The electrophilic phosphorus center (P+) reacts with nucleophiles, such as alcohols, to transfer the phosphate group, leading to the formation of the desired product. In cross-coupling reactions, it coordinates with transition metal catalysts to facilitate the coupling process [, ].
The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one typically involves:
The primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one include:
Several compounds share structural similarities with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloro-1,3,2-benzodioxaphosphorin-4-one | Similar benzodioxaphosphorin core | Different chlorine positioning affects reactivity |
4H-Pyrido[1,2-a]benzodioxaphosphorin | Contains a pyridine ring | Exhibits different biological activities |
Diphenylphosphate | Phosphate ester with phenyl groups | Used widely as a flame retardant |
The uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one lies in its specific chlorine substitution on the benzodioxaphosphorin framework. This substitution significantly influences its reactivity profile compared to similar compounds. Additionally, its application potential in both organic synthesis and possible biological interactions distinguishes it from other organophosphorus compounds.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one emerged as a critical reagent during the mid-20th century, coinciding with advancements in organophosphorus chemistry. Its development is attributed to innovations in phosphorylation methodologies, particularly those pioneered by Jacques H. van Boom in the 1970s. Van Boom’s work on phosphotriester methods for oligonucleotide synthesis laid the groundwork for its application as a cyclic phosphitylating agent. Early studies, such as those published in Nouv. J. Chim (1977), highlighted the compound’s role in facilitating rapid coupling rates compared to acyclic analogs, marking a shift toward efficient nucleic acid derivatization. The compound’s synthesis and reactivity were further refined through collaborations exploring heterocyclic phosphorylating agents, as documented in ChemInform (2001).
The compound’s systematic IUPAC name, 2-chloro-1,3,2-benzodioxaphosphinin-4-one, reflects its heterocyclic architecture (Figure 1). The core structure consists of a fused benzene ring and a six-membered dioxaphosphorinone ring, with a chlorine atom at position 2 and a ketone group at position 4. Its molecular formula, C₇H₄ClO₃P, and CAS registry number (5381-99-7) are widely recognized in chemical databases. Structurally, it belongs to the benzodioxaphosphorinone family, characterized by a phosphorus atom integrated into a bicyclic system. This classification distinguishes it from simpler phosphites and phosphates, as its cyclic nature enhances both stability and reactivity.
Table 1: Key Structural and Nomenclature Data
Property | Description |
---|---|
IUPAC Name | 2-Chloro-1,3,2-benzodioxaphosphinin-4-one |
Molecular Formula | C₇H₄ClO₃P |
CAS Number | 5381-99-7 |
Ring System | Benzodioxaphosphorinone (fused benzene and dioxaphosphorinone) |
Functional Groups | Chlorine (C-2), Ketone (C-4) |
In modern research, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is indispensable for synthesizing nucleoside triphosphates, phosphoramidites, and oligonucleotides. Its utility stems from its ability to phosphorylate alcohols efficiently, forming H-phosphonates critical for solid-phase nucleic acid synthesis. Recent studies, such as those in ACS Catalysis (2024), demonstrate its role in palladium-catalyzed alkoxycarbonylation, enabling selective esterification of alkenes. Additionally, its application in prebiotic chemistry for phosphorylating nucleosides under non-aqueous conditions highlights its versatility in origins-of-life research.
Table 2: Key Applications in Synthesis
This article excludes discussions on pharmacokinetics, toxicity, or industrial safety protocols, adhering strictly to synthetic and structural aspects. Emphasis remains on academic research contexts, including mechanistic studies, comparative reactivity, and applications in organic synthesis.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (CAS 5381-99-7) exhibits a unique electronic structure defined by its six-membered benzodioxaphosphorin ring. The phosphorus atom resides in a trigonal bipyramidal geometry, with the chlorine substituent positioned at the 2-carbon of the aromatic ring. This arrangement creates a reactive electrophilic center at phosphorus, facilitated by the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atoms [2]. The molecular formula C₇H₄ClO₃P reflects a balance between aromatic stabilization (from the benzene ring) and destabilizing ring strain, which collectively enhance its reactivity toward nucleophilic substrates.
Key Structural Features:
Property | Description |
---|---|
Phosphorus Coordination | Trigonal bipyramidal with one lone pair |
Ring System | Benzodioxaphosphorin (6-membered fused ring) |
Substituents | Chlorine at C2, oxygen atoms at O1 and O3 |
The chlorine substituent’s ortho position relative to the phosphorus atom creates a synergistic electronic environment. Computational studies suggest that the chlorine’s electronegativity polarizes the P–Cl bond, increasing the electrophilicity of the phosphorus center. This effect is amplified by the electron-deficient nature of the aromatic ring, which results in enhanced susceptibility to nucleophilic attack [2] [3].
The compound’s primary function lies in its ability to act as a cyclic phosphitylating agent. In phosphorylation reactions, it reacts with alcohols (e.g., nucleosides) to form H-phosphonate intermediates. This process proceeds through a two-step mechanism:
This cyclic mechanism offers advantages over acyclic analogs, including faster reaction kinetics due to preorganization of reactive sites and reduced steric hindrance [2]. Phosphitylation reactions proceed similarly, with the phosphorus center transferring a phosphityl group to nucleophilic substrates.
Comparative Reactivity:
Parameter | Cyclic Reagent (2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one) | Acyclic Analogs (e.g., PCl₃) |
---|---|---|
Reaction Rate | Faster (preorganized transition state) | Slower |
Hydrolytic Stability | Lower (ring strain promotes cleavage) | Higher |
Selectivity | Higher (steric and electronic control) | Lower |
Density functional theory (DFT) studies have been employed to model the electronic interactions and transition states in phosphitylation reactions. For example, B3LYP/6-31G*(d,p) calculations reveal that the phosphorus center’s electrophilicity is maximized when the ring adopts a planar conformation, aligning the lone pairs of the oxygen atoms to stabilize the transition state [4]. These computational models corroborate experimental observations of rapid coupling rates and validate the cyclic mechanism’s feasibility.
Computational Insights:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one belongs to a class of cyclic phosphorus reagents that includes analogs such as 2,2,2-trichloro-4H-1,3,2-benzodioxaphosphorin-4-one and 2-bromo derivatives. Key distinctions include:
Compound | Reactivity Profile | Applications |
---|---|---|
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | High electrophilicity, fast coupling rates | Phosphoramidite synthesis, nucleotide modification |
2-Bromo Analog | Similar reactivity but higher hydrolytic stability | Less common in routine synthesis |
Acyclic PCl₃ | Lower selectivity, slower kinetics | Industrial-scale phosphorylation |
This reagent’s chlorine substituent provides optimal balance between reactivity and stability, making it preferable for sensitive biological substrates like nucleosides [2] [3].
The benzodioxaphosphorin ring system combines aromatic stabilization (from the benzene ring) with ring strain arising from the phosphorus-oxygen bonds. This dual influence governs its reactivity:
Thermodynamic vs. Kinetic Control:
Factor | Impact on Reactivity |
---|---|
Aromaticity | Stabilizes transition state, slows reaction |
Ring Strain | Accelerates ring opening, enhances kinetics |
The interplay between these factors results in a reagent that is both reactive and selective, ideal for applications requiring precise coupling, such as oligonucleotide synthesis [2] [3].
X-ray crystallography and NMR studies confirm the trigonal bipyramidal geometry of the phosphorus center. The ³¹P NMR chemical shift (~140 ppm) reflects the deshielded phosphorus environment, consistent with high electrophilicity. The chlorine substituent’s position is critical, as meta or para substitutions would alter the electronic distribution and reactivity profile [2].
Rate constants for phosphitylation reactions with alcohols (e.g., 2′-deoxynucleosides) have been measured under varying conditions. The reaction follows pseudo-first-order kinetics, with rate enhancements observed in polar aprotic solvents (e.g., acetonitrile, THF). The presence of activating groups on the alcohol (e.g., benzoyl-protected hydroxyls) further accelerates the reaction [3].
Kinetic Data:
Substrate | Solvent | Rate Constant (k, min⁻¹) |
---|---|---|
Benzoylated Nucleoside | Acetonitrile | 0.45 ± 0.02 |
Unprotected Nucleoside | Dichloromethane | 0.12 ± 0.01 |
DFT calculations (B3LYP/LANL2DZ) reveal that the transition state involves partial bond formation between the nucleophile (e.g., -OH) and phosphorus, with simultaneous cleavage of the P–Cl bond. The activation energy for this process is lower than that of acyclic analogs due to the preorganized transition state [4].
This reagent is pivotal in synthesizing nucleotide analogs with modified phosphodiester backbones. For example, its use in forming 2′-deoxy-β-C-nucleosides involves sequential phosphitylation and oxidation steps. The resulting H-phosphonate intermediates are stable under anhydrous conditions, enabling efficient solid-phase synthesis [3].
Molecular mechanics calculations estimate the ring strain energy as ~15 kcal/mol, comparable to cyclohexane but lower than smaller rings. This moderate strain ensures sufficient reactivity without compromising stability, making the compound suitable for multi-step synthetic protocols [2].
Corrosive